6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Dimerization
6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol derivatives demonstrate strong dimerization capabilities via hydrogen bonding, playing a crucial role in supramolecular chemistry. This property is exemplified in ureidopyrimidinones, which dimerize in solution and solid states through quadruple hydrogen bonding, showing high dimerization constants. Such characteristics make these compounds valuable for constructing supramolecular structures and understanding hydrogen bond-mediated assembly mechanisms (Beijer et al., 1998).
Medicinal Chemistry: Anti-inflammatory and Analgesic Applications
Pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant biological activity, with specific substitutions on the aryl ring enhancing their pharmacological properties. This research underlines the potential of such pyrimidine derivatives in developing new therapeutic agents (Muralidharan et al., 2019).
Anticancer Research
The investigation into thieno[2,3-d]pyrimidin-4(3H)-ones, structurally related to this compound, revealed their potential as anticancer drugs. These compounds exhibit pleiotropic effects, including anti-angiogenic and vascular-disrupting activities, by targeting microtubule and F-actin cytoskeleton dynamics, suggesting a promising avenue for cancer therapy research (Gold et al., 2020).
Electrochemical Applications
Aminopyrimidinone derivatives related to this compound have shown potential as electrochemically detectable abasic-site binders. Their synthesis and electrochemical properties highlight the feasibility of using these compounds in developing new molecular tools for detecting DNA damage and repair, offering insights into bioanalytical chemistry (Chiba et al., 2012).
Nonlinear Optical Materials
Research on pyrimidine derivatives has expanded into the exploration of their nonlinear optical (NLO) properties, indicating their potential for use in optoelectronic devices. The study of these materials contributes to the development of new compounds with enhanced NLO characteristics, opening up new possibilities for their application in advanced optical technologies (Hussain et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(15)14-7-13-9/h3-7H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCHKXWPEIMXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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